3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol
Description
Properties
IUPAC Name |
3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c13-3-1-2-7-4-8-6-11-12-9(8)10-5-7/h4-6,13H,1-3H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOFTGPWORJBNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C=NN2)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501287773 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine-5-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501287773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346447-07-1 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine-5-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346447-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine-5-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501287773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a preformed pyrazole with a pyridine derivative under specific conditions . For example, the reaction of diphenylhydrazone with pyridine in the presence of iodine can yield the desired pyrazolopyridine structure . The propanol group can then be introduced through a subsequent reaction, such as the reduction of a corresponding aldehyde or ketone derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Additionally, continuous flow reactors and other advanced techniques may be employed to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound for specific applications or to study its chemical properties.
Common Reagents and Conditions
Oxidation: Oxidation of the propanol group can be achieved using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to convert aldehyde or ketone derivatives to the corresponding alcohol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propanol group can yield a carboxylic acid, while reduction of a ketone derivative can produce the corresponding alcohol .
Scientific Research Applications
3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design.
Material Science: The compound’s heterocyclic structure can be utilized in the design of new materials with specific electronic or optical properties.
Biological Research: It can be used as a tool compound to study biological pathways and molecular interactions.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol involves its interaction with specific molecular targets. The pyrazolopyridine core can mimic the structure of purine bases, allowing it to bind to enzymes or receptors involved in various biological pathways . This binding can modulate the activity of these targets, leading to therapeutic effects or other biological outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrazolo-Pyridine Family
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Substituent Impact: The propanol chain in the target compound increases polarity compared to acetyl-substituted analogues (e.g., 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone), enhancing aqueous solubility but reducing membrane permeability .
- Bioactivity : Larger derivatives like Olerembatinib and KS40008 incorporate extended aromatic or hydroxyphenyl groups, enabling stronger interactions with kinase active sites. The target compound’s simpler structure may limit its direct therapeutic use but positions it as a versatile synthetic intermediate .
Comparison with Fused Heterocyclic Systems
Compounds such as 3,6-disubstituted triazolo-thiadiazoles (e.g., 3-alkyl-6-aryloxymethyltriazolo[3,4-b]thiadiazoles) share structural complexity but differ in core heterocycles. These systems exhibit antimicrobial and anti-inflammatory activities due to combined thiadiazole and triazole pharmacophores . In contrast, the pyrazolo-pyridine core in the target compound offers a distinct electronic profile, favoring interactions with nucleotide-binding domains (e.g., kinases) over microbial targets .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol?
- Methodological Answer : Synthesis typically involves multi-step reactions with heterocyclic intermediates. For example:
- Step 1 : Condensation of pyrazole precursors with propanol derivatives under reflux in ethanol or dichloromethane, using triethylamine as a base .
- Step 2 : Purification via column chromatography (ethyl acetate/hexane, 1:4) or recrystallization from 2-propanol/methanol .
- Key Reagents : Diazomethane for alkylation and chloranil for aromatization .
Q. How should researchers handle and store this compound safely?
- Methodological Answer :
- Handling : Use personal protective equipment (PPE), including gloves, lab coats, and eye protection. Avoid inhalation of vapors by working in a fume hood .
- Storage : Keep in sealed containers under inert gas (e.g., nitrogen) in dry, ventilated areas. Monitor for moisture sensitivity .
- Waste Disposal : Collect organic waste in designated containers for incineration by licensed facilities .
Q. What analytical techniques are recommended for structural characterization?
- Methodological Answer :
- NMR and MS : Use -/-NMR to confirm the pyrazolo-pyridine scaffold and propanol side chain. High-resolution mass spectrometry (HRMS) validates molecular weight .
- HPLC-PDA : Assess purity (>95%) using reverse-phase HPLC with photodiode array detection (method: C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Temperature Control : Maintain precise reaction temperatures (e.g., –20°C for diazomethane reactions) to minimize side products .
- Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for hydrogenation steps to improve regioselectivity .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (xylene) for reflux efficiency .
Q. What strategies address contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Curves : Validate activity using multiple assays (e.g., MIC for antibacterial studies; IC for enzyme inhibition) .
- Metabolic Stability Testing : Incubate the compound with liver microsomes to assess degradation rates, which may explain variability in in vivo results .
- Target Profiling : Use computational docking (e.g., AutoDock Vina) to predict binding to hypoxanthine-guanine phosphoribosyltransferase, a common target for pyrazolo-pyridines .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity), blood-brain barrier penetration, and CYP450 interactions .
- Molecular Dynamics Simulations : Simulate binding to protein targets (e.g., kinases) using GROMACS to assess stability and residence time .
Q. What experimental designs mitigate sample degradation during long-term stability studies?
- Methodological Answer :
- Temperature Control : Store samples at –80°C with desiccants to slow hydrolysis/oxidation .
- Light Protection : Use amber vials to prevent photodegradation of the pyrazolo-pyridine core .
- Periodic Sampling : Test stability at intervals (0, 1, 3, 6 months) via HPLC to track degradation products .
Data Contradiction Analysis
Q. Why do solubility values vary across publications?
- Resolution Strategy :
- Solvent Polarity : Compare solubility in DMSO vs. aqueous buffers (e.g., PBS). Propanol derivatives often exhibit pH-dependent solubility .
- Particle Size : Use sonication or milling to reduce crystallite size, improving dispersion in polar solvents .
Q. How to reconcile conflicting cytotoxicity results in cell-based assays?
- Resolution Strategy :
- Cell Line Validation : Test across multiple lines (e.g., HEK293, HeLa) to identify lineage-specific effects .
- Serum Interference : Repeat assays in serum-free media to rule out protein-binding artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
